

Resolving inconsistencies in "5-Amino-3-methyl-1,2,4-thiadiazole" characterization

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Compound of Interest

Compound Name: 5-Amino-3-methyl-1,2,4-thiadiazole

Cat. No.: B102305

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Technical Support Center: 5-Amino-3-methyl-1,2,4-thiadiazole

Welcome to the technical support center for **5-Amino-3-methyl-1,2,4-thiadiazole**. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies associated with the synthesis and characterization of this important heterocyclic building block. My goal is to provide you with clear, actionable guidance rooted in established scientific principles to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Here, we address the most common points of confusion and discrepancy that researchers encounter with **5-Amino-3-methyl-1,2,4-thiadiazole**.

Q1: I've seen conflicting melting points reported for this compound. What is the correct value?

A1: This is a critical and frequently noted inconsistency. While most literature reports a melting point in the range of 192-204°C, a significantly lower value of 68°C has also been published.^[1] The consensus, supported by definitive structural confirmation via X-ray diffraction, establishes the correct melting point to be approximately 202-204°C.^[1] A melting point around 68°C is indicative of significant impurities or a misidentified compound.

Q2: My ^{13}C NMR spectrum doesn't match some published data. What are the expected chemical shifts?

A2: You have encountered the primary spectroscopic inconsistency reported for this molecule. Erroneous ^{13}C NMR data has been published with chemical shifts of δ 169.94, 133.80, and 18.48 ppm.^[1] These values are not consistent with the expected electronic environment of a 1,2,4-thiadiazole ring.^[1] Corrected and verified ^{13}C NMR data shows two distinct signals for the ring carbons in the range of δ 165–190 ppm.^[1] Please refer to the validated data table in the Troubleshooting Guide for the correct chemical shifts in different deuterated solvents.

Q3: The synthesis from acetamidine hydrochloride leaves a lot of inorganic salts. What is the best way to purify the product?

A3: The synthesis involving an N-haloacetamidine and a metal thiocyanate inevitably produces inorganic salts as byproducts.^{[1][2]} While the original 1954 method relied on recrystallization from water, this has been found to be inefficient, often yielding a product still contaminated with metal halides.^[1] A more robust and scalable method that avoids column chromatography is Soxhlet extraction with dichloromethane.^{[1][2]} This technique effectively separates the organic product from the inorganic salts, yielding a pure compound.^[1]

Q4: Is column chromatography a viable purification method?

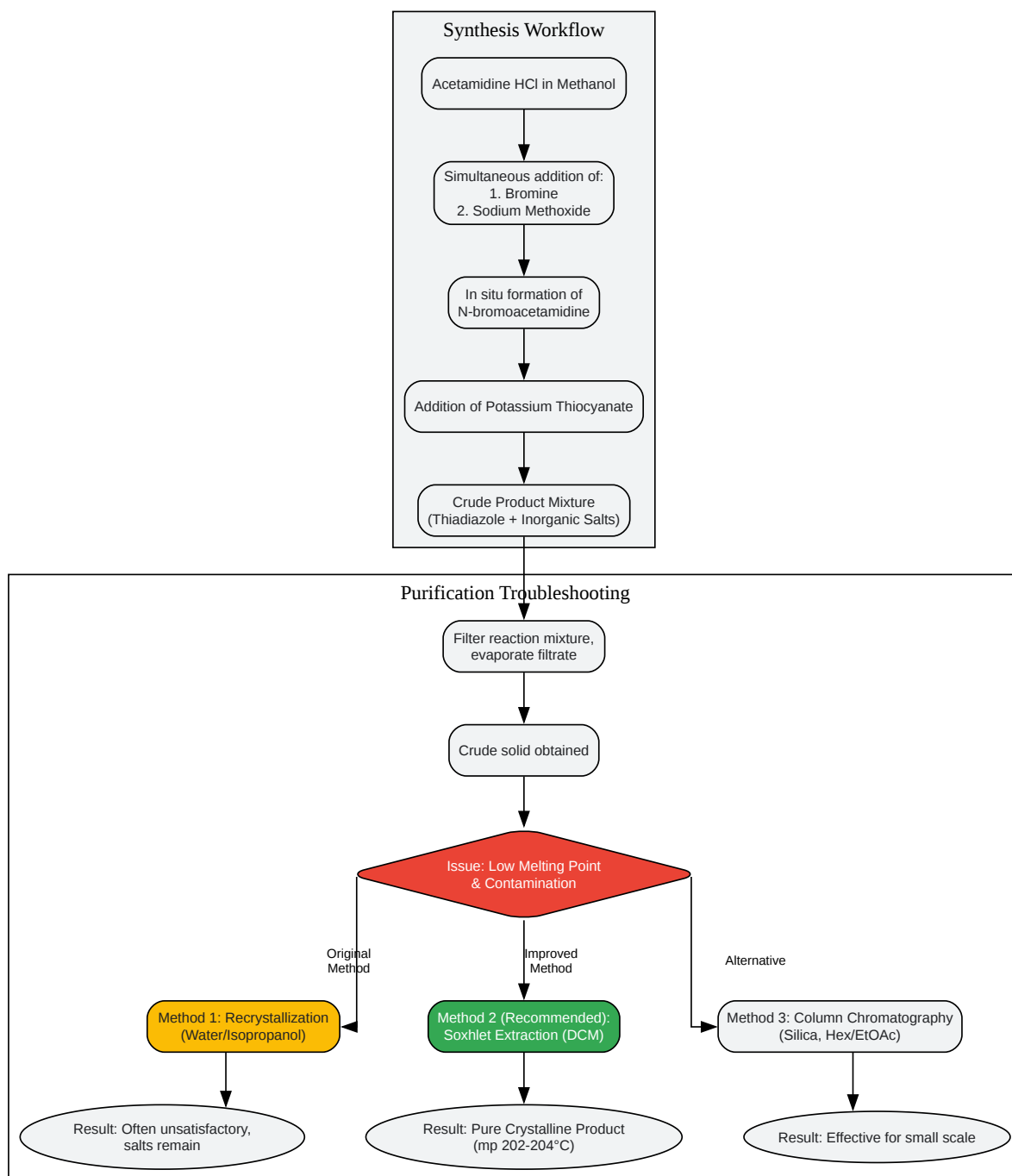
A4: Yes, column chromatography can be used, and some procedures report using silica gel with a hexane:ethyl acetate mobile phase.^{[3][4]} However, for larger scale syntheses (20–30 g), the Soxhlet extraction method is a more practical and efficient alternative to large-scale chromatography.^{[1][2]}

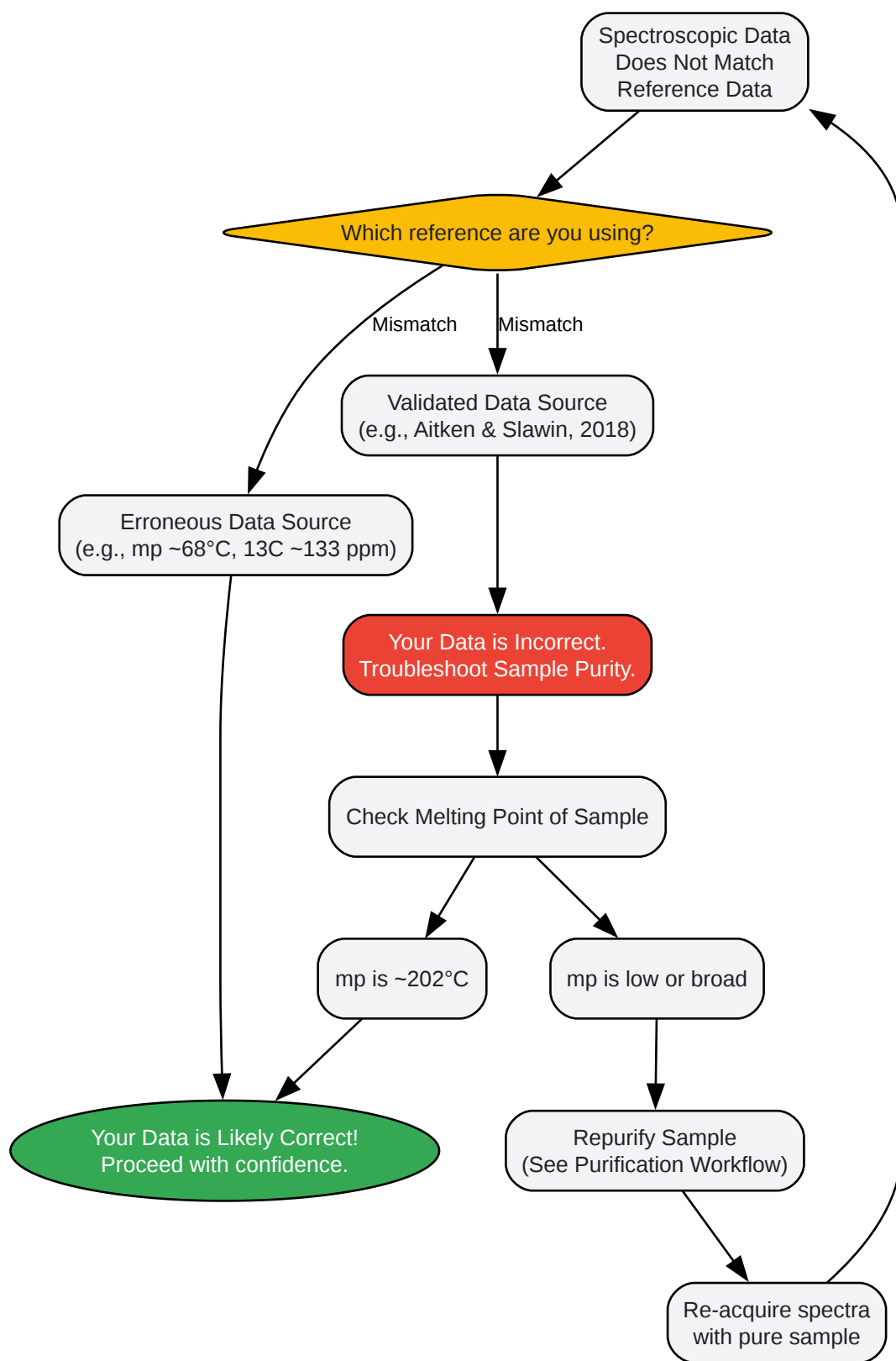
Troubleshooting Guide: From Synthesis to Analysis

This guide provides a systematic approach to resolving common experimental issues.

Part 1: Synthesis and Purification

The most common synthesis for **5-Amino-3-methyl-1,2,4-thiadiazole** involves the reaction of an in-situ generated N-haloacetamidine with a thiocyanate salt.^{[1][2]} Inconsistencies often arise from incomplete reactions or, more commonly, inefficient purification.





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Caption: Decision workflow for troubleshooting inconsistent spectroscopic data.

- Expertise & Experience: The significant downfield shifts of the two ring carbons (C3 and C5) in the ^{13}C NMR spectrum are characteristic of the 1,2,4-thiadiazole ring system and are a key diagnostic feature. [1]The previously reported value of δ 133.80 is anomalous and likely a misprint or from a misidentified compound. [1]Similarly, the absence of a peak around 2050 cm^{-1} in the IR spectrum is a crucial validation point, as this region is typically associated with isothiocyanates or related functionalities that should not be present in the final product. [1]

Part 3: Final Confirmation

For ultimate structural confirmation, especially when developing new synthetic routes or derivatives, a definitive method is required.

- Authoritative Grounding: In cases of persistent ambiguity, the gold standard for structural elucidation of a crystalline compound is single-crystal X-ray diffraction. The crystal structure of **5-Amino-3-methyl-1,2,4-thiadiazole** has been determined and published, providing unambiguous proof of its constitution and bond lengths. [1][2]This data serves as the final arbiter for any spectroscopic inconsistencies.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthetic Utility of **5-Amino-3-methyl-1,2,4-thiadiazole**.
- Aitken, R. A., & Slawin, A. M. Z. (2018). **5-Amino-3-methyl-1,2,4-thiadiazole**. Molbank, 2018(1), M977.
- Aitken, R. A., & Slawin, A. M. Z. (2018). **5-Amino-3-methyl-1,2,4-thiadiazole**. ResearchGate.
- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles.

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Sources

- 1. 5-Amino-3-methyl-1,2,4-thiadiazole [mdpi.com]
- 2. researchgate.net [researchgate.net]

- 3. 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE CAS#: 17467-35-5 [m.chemicalbook.com]
- 4. 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE | 17467-35-5 [chemicalbook.com]
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